molecular formula C11H10F3NO4 B6333620 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester CAS No. 351500-08-8

2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester

Cat. No.: B6333620
CAS No.: 351500-08-8
M. Wt: 277.20 g/mol
InChI Key: LYDXFCHDPOLXDX-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester is an organic compound with the molecular formula C11H10F3NO4 It is a derivative of phenyl acetic acid, where the phenyl ring is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 5-position The ethyl ester functional group is attached to the acetic acid moiety

Properties

IUPAC Name

ethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-5-8(11(12,13)14)3-4-9(7)15(17)18/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXFCHDPOLXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester typically involves the following steps:

    Nitration: The starting material, 5-(trifluoromethyl)phenyl acetic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Esterification: The resulting 2-nitro-5-(trifluoromethyl)phenyl acetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-Amino-5-(trifluoromethyl)phenyl acetic acid ethyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Nitro-5-(trifluoromethyl)phenyl acetic acid.

Scientific Research Applications

2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester and its derivatives depends on the specific application and target. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenyl acetic acid ethyl ester
  • 2-Nitro-3-(trifluoromethyl)phenyl acetic acid ethyl ester
  • 2-Nitro-6-(trifluoromethyl)phenyl acetic acid ethyl ester

Uniqueness

2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs.

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